molecular formula C6H5ClINO B3033864 5-Chloro-4-iodo-2-methoxypyridine CAS No. 1227602-85-8

5-Chloro-4-iodo-2-methoxypyridine

Cat. No.: B3033864
CAS No.: 1227602-85-8
M. Wt: 269.47
InChI Key: PGCJHZFFXHSLOJ-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5ClINO It is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyridine ring

Mechanism of Action

Target of Action

5-Chloro-4-iodo-2-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the synthesis of biaryls, a class of compounds with two aromatic rings . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of biaryl compounds, which have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a palladium catalyst, and the type of organoboron reagent used . Proper storage is also crucial for maintaining the stability of this compound .

Biochemical Analysis

Biochemical Properties

5-Chloro-4-iodo-2-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell viability and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the oxidation of substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its stability and degradation properties. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to light and air can lead to the gradual breakdown of this compound, resulting in the formation of degradation products that may have different biochemical effects . In vivo studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes and improving metabolic efficiency . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where the compound’s impact on biochemical pathways and cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted by the body . These metabolic pathways can influence the compound’s overall bioavailability and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . The subcellular localization of this compound can have significant implications for its biochemical effects and overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the iodination of 5-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-Chloro-4-iodo-2-methoxypyridine has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-iodo-2-methoxypyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a methoxy group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

IUPAC Name

5-chloro-4-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCJHZFFXHSLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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